N-(5-acetyl-4-methylthiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide
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Overview
Description
“N-(5-acetyl-4-methylthiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide” is a synthetic organic compound that features a thiazole ring, a fluorophenyl group, and a butanamide moiety. Compounds with such structures are often explored for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-acetyl-4-methylthiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide” typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic substitution reaction where a fluorophenyl thiol reacts with a suitable electrophile.
Formation of the Butanamide Moiety: This can be done by reacting the intermediate with a butanoyl chloride or a similar reagent under amide-forming conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the acetyl group.
Reduction: Reduction reactions could target the carbonyl groups or the thiazole ring.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions may vary, but common reagents include halogenating agents or nucleophiles like thiols or amines.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: Compounds with thiazole rings are often explored as catalysts in organic reactions.
Material Science:
Biology and Medicine
Drug Development: The compound could be investigated for its potential as a pharmaceutical agent, particularly for its interactions with biological targets.
Biological Studies: Used in studies to understand its effects on cellular processes and pathways.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its chemical properties.
Manufacturing: Applications in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function and leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(5-acetyl-4-methylthiazol-2-yl)-4-((4-chlorophenyl)thio)butanamide
- N-(5-acetyl-4-methylthiazol-2-yl)-4-((4-bromophenyl)thio)butanamide
Uniqueness
The presence of the fluorophenyl group in “N-(5-acetyl-4-methylthiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide” may confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its reactivity and biological activity compared to its chloro or bromo analogs.
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-fluorophenyl)sulfanylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2S2/c1-10-15(11(2)20)23-16(18-10)19-14(21)4-3-9-22-13-7-5-12(17)6-8-13/h5-8H,3-4,9H2,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQHROWWZHNIDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCCSC2=CC=C(C=C2)F)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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